1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE
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Overview
Description
1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the piperazine ring with 2,4-dichlorobenzoyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperazine derivative.
Final Coupling: The final step involves coupling the intermediate with butanone under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used to study receptor-ligand interactions and the pharmacokinetics of piperazine derivatives.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4-{[4-(2,4-Dichlorobenzoyl)-1-piperazinyl]carbonyl}benzoate
- 4-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-3,5-dimethylbenzaldehyde
Uniqueness: 1-{4-[4-(2,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[4-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-fluorophenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2FN2O2/c1-2-3-20(27)14-4-7-19(18(24)12-14)25-8-10-26(11-9-25)21(28)16-6-5-15(22)13-17(16)23/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJHPGHXSSDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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